2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a chemical compound with a complex structure that includes a chloro group, a methyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves the reaction of N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)amine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
Reactants: N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)amine and chloroacetyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted amides, N-oxides, and secondary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-N-phenylacetamide: Similar structure but with a phenyl group instead of a pyrrolidine ring.
2-Chloro-N-methyl-N-ethylacetamide: Contains an ethyl group instead of a pyrrolidine ring.
2-Chloro-N-methyl-N-(trimethylsilylmethyl)ethanamine: Features a trimethylsilylmethyl group.
Uniqueness
2-Chloro-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-11-5-3-4-8(11)7-12(2)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZYJQQUAJIMSA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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